Home > Products > Screening Compounds P25763 > (R)-(+)-Ropivacaine
(R)-(+)-Ropivacaine - 98717-16-9

(R)-(+)-Ropivacaine

Catalog Number: EVT-386383
CAS Number: 98717-16-9
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(+)-Ropivacaine, also known as levobupivacaine, is the S(-) enantiomer of the amino amide local anesthetic ropivacaine. [] It belongs to the class of long-acting local anesthetics. (R)-(+)-Ropivacaine is synthesized and investigated for its potential applications in pain management and other research areas. []

Synthesis Analysis

The synthesis of (R)-(+)-ropivacaine involves chiral separation techniques. A specific study utilizes a capillary electrophoresis/partial filling technique coupled online to micro-electrospray mass spectrometry. [] Methyl-β-cyclodextrin serves as a chiral selector to separate the enantiomers of ropivacaine. []

Molecular Structure Analysis

The molecular structure of (R)-(+)-ropivacaine differs from its enantiomer, (S)-(-)-ropivacaine, in its spatial arrangement of atoms around a chiral center. This difference in chirality leads to distinct interactions with biological targets, potentially resulting in differing pharmacological effects. [, ]

Mechanism of Action

The primary mechanism of action of (R)-(+)-ropivacaine, like other local anesthetics, is the inhibition of voltage-gated sodium channels. [, , ] It binds to sodium channels, primarily from the intracellular side, blocking the influx of sodium ions and interrupting nerve impulse transmission. [, ] (R)-(+)-ropivacaine's action on potassium channels has also been studied. It inhibits tandem pore domain potassium channels, potentially affecting baseline membrane conductance and resting membrane potential. []

Physical and Chemical Properties Analysis

(R)-(+)-ropivacaine's octanol:buffer distribution coefficient is an essential factor influencing its potency. Higher octanol:buffer distribution coefficients correlate with more potent inhibition of potassium channels. [] (R)-(+)-Ropivacaine displays stereoselective inhibition of potassium channels, with varying potency compared to its enantiomer, (S)-(-)-ropivacaine. [, ]

Applications

Pain Management Research: (R)-(+)-ropivacaine is primarily studied for its potential in pain management. [, , , , , , , ] Specific research focuses on its application in epidural analgesia, [, , , ] caudal epidural analgesia in children, [] and interscalene brachial plexus block for shoulder surgery. []

Cardiovascular Research: Studies investigating the enantioselective actions of ropivacaine on coronary vascular resistance reveal that (R)-(+)-ropivacaine induces coronary vasoconstriction at clinically relevant concentrations, contrasting the vasodilatory effect of racemic bupivacaine and (R)-(+)-bupivacaine. [] This difference highlights the potential for enantioselective effects on cardiovascular parameters.

Neurological Research: (R)-(+)-ropivacaine's inhibition of NMDA receptors has been investigated. [] NMDA receptors play a crucial role in pain perception and central sensitization, and the inhibition of these receptors by (R)-(+)-ropivacaine may contribute to its analgesic properties.

Cellular Signaling Research: (R)-(+)-ropivacaine has also been studied for its inhibitory effects on thromboxane A2 signaling in Xenopus oocytes and human K562 cells. [] This inhibition may contribute to its potential benefits in minimizing perioperative myocardial ischemia, vasoconstriction, and thrombosis.

Future Directions

Investigating the enantioselectivity of (R)-(+)-ropivacaine in different clinical applications: The observation of enantiospecific actions of ropivacaine on coronary vascular resistance necessitates further investigation into the enantioselectivity of (R)-(+)-ropivacaine in other clinical scenarios, particularly in obstetric anesthesia, where its effects on uterine arteries differ from the racemic mixture. []

(S)-(-)-Ropivacaine

  • Compound Description: (S)-(-)-Ropivacaine is the S-enantiomer of ropivacaine and is the clinically used form of the drug. Like (R)-(+)-ropivacaine, it is a long-acting amide local anesthetic. [] It acts by blocking sodium channels, inhibiting nerve impulse transmission. [, ]
  • Relevance: (S)-(-)-Ropivacaine is structurally related to (R)-(+)-ropivacaine, being its enantiomer, with both sharing the same chemical formula but differing in the spatial arrangement of their atoms. [, ] (R)-(+)-Ropivacaine was found to be 2.5-fold more potent than (S)-(-)-ropivacaine in inhibiting hKv1.5 channels. [] While both enantiomers induce coronary vasoconstriction, (S)-(-)-ropivacaine is more potent in this regard. []

Bupivacaine

  • Compound Description: Bupivacaine is another long-acting amide local anesthetic used for similar purposes as ropivacaine. [, , ] It also acts by inhibiting sodium channels to block nerve conduction. [, , ]

(R)-(+)-Bupivacaine

  • Compound Description: (R)-(+)-Bupivacaine is the R-enantiomer of bupivacaine. It is a potent vasodilator, potentially through the inhibition of vascular smooth muscle KATP channels. []
  • Relevance: Similar to (R)-(+)-ropivacaine, it is a chiral form of a widely used local anesthetic and exhibits coronary vasodilatory properties. [, ] Both are less potent in blocking hKv1.5 channels compared to their respective S(−) enantiomers. []

(S)-(-)-Bupivacaine

  • Compound Description: (S)-(-)-Bupivacaine, or levobupivacaine, is the clinically used enantiomer of bupivacaine. [, , ] This enantiomer displays a greater safety profile than (R)-(+)-bupivacaine due to its predominantly vasoconstrictive action, potentially preventing cardiovascular collapse. []

Mepivacaine

  • Compound Description: Mepivacaine is a local anesthetic that blocks sodium channels, inhibiting nerve impulse transmission. Unlike bupivacaine and ropivacaine, mepivacaine exhibits no stereoselectivity in its blocking action on hKv1.5 channels. []
  • Relevance: Mepivacaine, like (R)-(+)-ropivacaine, belongs to the amino-amide class of local anesthetics and shares a similar mechanism of action by blocking sodium channels. [] The length of the alkyl substituent at position 1 in mepivacaine contributes to its distinct potency and lack of stereoselectivity compared to (R)-(+)-ropivacaine. []

(R)-(+)-Mepivacaine

  • Compound Description: (R)-(+)-Mepivacaine is an enantiomer of mepivacaine. It blocks hKv1.5 channels but does not exhibit time dependence due to a fast dissociation rate. []
  • Relevance: (R)-(+)-Mepivacaine, like (R)-(+)-ropivacaine, is a chiral form of a local anesthetic that acts on hKv1.5 channels. [] Both (R)-(+)-mepivacaine and (R)-(+)-ropivacaine cause coronary vasoconstriction. [, ]

(S)-(-)-Mepivacaine

  • Compound Description: (S)-(-)-Mepivacaine, the other enantiomer of mepivacaine, shares a similar blocking profile with (R)-(+)-mepivacaine on hKv1.5 channels. []

Lidocaine

  • Compound Description: Lidocaine is a widely used local anesthetic that inhibits sodium channels, effectively blocking nerve conduction. [, ] It also inhibits the signaling of human NMDA receptors. []
  • Relevance: Similar to (R)-(+)-ropivacaine, lidocaine belongs to the amino-amide class of local anesthetics and shares a common mechanism of action involving sodium channel blockage. [, ] The structures of lidocaine and (R)-(+)-ropivacaine differ, which contributes to variations in their pharmacological properties and clinical applications. [, ]

Levobupivacaine

  • Compound Description: Levobupivacaine is the S-enantiomer of bupivacaine and is a long-acting local anesthetic used in various clinical settings. [, , ] It exerts its effects through sodium channel blockade and is known to inhibit NMDA receptors. [, , ]
  • Relevance: Similar to (R)-(+)-ropivacaine, levobupivacaine belongs to the amino-amide class of local anesthetics and exhibits a long duration of action. [, , ] While both are used for pain management, they differ in their chemical structures and pharmacological profiles, leading to differences in potency and potential side effects. [, , ]

Chlorprocaine

  • Compound Description: Chlorprocaine is a short-acting local anesthetic that is commonly used for epidural anesthesia, particularly in labor and delivery. []
  • Relevance: Chlorprocaine, while belonging to the same class of drugs as (R)-(+)-ropivacaine, exhibits a markedly different duration of action, with chlorprocaine being short-acting and (R)-(+)-ropivacaine being long-acting. [] This difference arises from variations in their chemical structures and how they interact with their target sites. []

Tetracaine

  • Compound Description: Tetracaine is an ester local anesthetic known for its long duration of action. It inhibits tandem pore domain baseline potassium channels, including TASK. [] Notably, tetracaine displays a distinct insensitivity to TASK compared to other local anesthetics. []

Etidocaine

  • Compound Description: Etidocaine is a long-acting amide local anesthetic used for infiltration anesthesia, peripheral nerve blocks, and epidural anesthesia. It inhibits tandem pore domain baseline potassium channels, with a similar potency to bupivacaine. []
  • Relevance: Like (R)-(+)-ropivacaine, etidocaine belongs to the amide class of local anesthetics and shares a similar mechanism of action by binding to sodium channels. [, ]

Properties

CAS Number

98717-16-9

Product Name

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m1/s1

InChI Key

ZKMNUMMKYBVTFN-OAHLLOKOSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Isomeric SMILES

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.